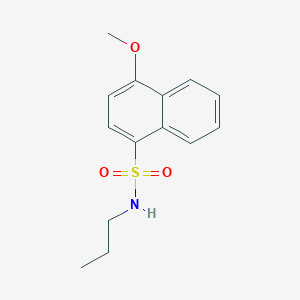

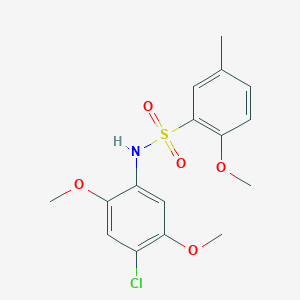

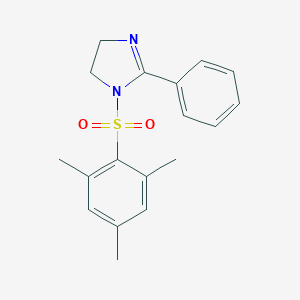

4-methoxy-N-propylnaphthalene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methoxy-N-propylnaphthalene-1-sulfonamide, also known as MPNS, is a sulfonamide compound that has been widely studied for its potential use in scientific research. This compound has been found to have several unique properties that make it a valuable tool in various fields of research, including biochemistry, pharmacology, and neuroscience. In

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

Sulfonamide derivatives are pivotal in organic synthesis, offering diverse applications due to their chemical stability and reactivity. For instance, Hayun et al. (2012) synthesized a compound through the reaction of a quinazolinone derivative with chlorosulfonic acid, followed by amidation, demonstrating sulfonamides' utility in creating complex molecules with potential pharmaceutical applications (Hayun et al., 2012). Similarly, the synthesis of comb-shaped poly(arylene ether sulfone)s for fuel cell applications by Kim et al. (2008) illustrates the role of sulfonamide derivatives in developing new materials with high proton conductivity, showcasing their significance in energy research (Kim et al., 2008).

Biomedical Applications

In the biomedical domain, sulfonamide derivatives are explored for their therapeutic potential. Pişkin et al. (2020) investigated new zinc phthalocyanine derivatives substituted with sulfonamide groups for their photodynamic therapy (PDT) application in cancer treatment, highlighting sulfonamides' role in developing photosensitizers with high singlet oxygen quantum yields (Pişkin et al., 2020). Additionally, sulfonamide derivatives' synthesis and evaluation for anticonvulsant activity against seizure models, as reported by Siddiqui et al. (2010), demonstrate their potential in neuropharmacology (Siddiqui et al., 2010).

Environmental and Materials Science

Sulfonamides play a significant role in environmental science and materials engineering. The work by Hattori et al. (1997) on chelation-assisted nucleophilic aromatic substitution highlights how sulfonamide groups can influence the reactivity of organic molecules, which is crucial for designing environmentally benign chemical processes (Hattori et al., 1997).

Mecanismo De Acción

Target of Action

The primary targets of 4-methoxy-N-propylnaphthalene-1-sulfonamide are likely to be similar to those of other sulfonamide drugs, which include enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including 4-methoxy-N-propylnaphthalene-1-sulfonamide, are known to inhibit their target enzymes by acting as competitive inhibitors . They mimic the natural substrates of these enzymes, binding to the active sites and preventing the substrates from interacting with the enzymes. This inhibition disrupts the normal biochemical processes mediated by these enzymes .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase by sulfonamides affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt the reabsorption of bicarbonate ions in the kidneys, leading to increased diuresis . The inhibition of dihydropteroate synthetase interferes with the synthesis of folic acid, a vital cofactor for various enzymatic reactions in the cell .

Pharmacokinetics

These properties influence the bioavailability of the drug, determining the concentration of the drug that reaches the target sites to exert its therapeutic effects .

Result of Action

The result of the action of 4-methoxy-N-propylnaphthalene-1-sulfonamide is the disruption of normal cellular processes due to the inhibition of target enzymes. This can lead to various physiological effects depending on the specific enzymes inhibited. For instance, inhibition of carbonic anhydrase can lead to diuresis, while inhibition of dihydropteroate synthetase can have antibacterial effects by inhibiting bacterial growth .

Action Environment

The action, efficacy, and stability of 4-methoxy-N-propylnaphthalene-1-sulfonamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances that can interact with the drug, and the individual’s health status. For instance, certain medical conditions or genetic factors can affect drug metabolism and excretion, thereby influencing the drug’s efficacy and potential side effects .

Propiedades

IUPAC Name |

4-methoxy-N-propylnaphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-3-10-15-19(16,17)14-9-8-13(18-2)11-6-4-5-7-12(11)14/h4-9,15H,3,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZXKEDJUWXBBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-propylnaphthalene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B497498.png)

![2-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497499.png)

![2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497501.png)

![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B497505.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B497510.png)

![1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B497513.png)